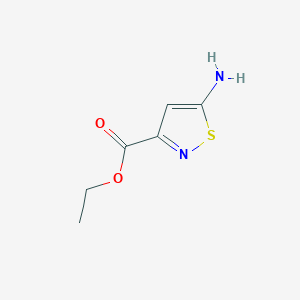

Ethyl 5-aminoisothiazole-3-carboxylate

Description

Ethyl 5-aminoisothiazole-3-carboxylate is a heterocyclic compound featuring a five-membered isothiazole ring with sulfur and nitrogen atoms at positions 1 and 2, respectively. The 5-position is substituted with an amino group (-NH₂), while the 3-position contains an ethyl carboxylate ester (-COOEt).

Properties

Molecular Formula |

C6H8N2O2S |

|---|---|

Molecular Weight |

172.21 g/mol |

IUPAC Name |

ethyl 5-amino-1,2-thiazole-3-carboxylate |

InChI |

InChI=1S/C6H8N2O2S/c1-2-10-6(9)4-3-5(7)11-8-4/h3H,2,7H2,1H3 |

InChI Key |

ALKLRHOXASEPIQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NSC(=C1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-aminoisothiazole-3-carboxylate typically involves the reaction of ethyl 3-ethoxyacrylate with thiourea under specific conditions. The reaction is carried out in the presence of a base, such as sodium ethoxide, in ethanol. The mixture is heated to reflux, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using techniques such as distillation, crystallization, and chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-aminoisothiazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and thiols.

Substitution: Various substituted isothiazoles depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-aminoisothiazole-3-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as anti-inflammatory and anticancer agents.

Industry: Used in the synthesis of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of ethyl 5-aminoisothiazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cell membrane integrity, and interfere with DNA replication and protein synthesis. These actions contribute to its antimicrobial and anticancer properties .

Comparison with Similar Compounds

Structural Comparisons

Table 1: Structural Features of Selected Isoxazole and Isothiazole Derivatives

Key Observations :

- Ring Type : The isothiazole ring (S and N adjacent) differs from isoxazole (O and N adjacent), influencing electronic properties and reactivity. Isoxazoles are more prone to ring-opening under acidic or nucleophilic conditions .

- Substituent Effects: The amino group at position 5 enhances nucleophilicity, enabling reactions such as condensations or rearrangements (e.g., Boulton-Katritzky rearrangement to form thiadiazoles) . Polar substituents like hydroxymethyl () increase water solubility compared to methyl or phenyl groups.

Key Observations :

- Ethyl carboxylate groups are often introduced via esterification of preformed carboxylic acids (e.g., hydrolysis of ethyl esters in methanol/water mixtures) .

- Multicomponent reactions () and cycloadditions () are common for constructing heterocyclic cores.

Reactivity and Stability

- Isoxazole vs. Isothiazole Stability : Isoxazoles are susceptible to ring-opening under nucleophilic attack (e.g., during Boulton-Katritzky rearrangements) , whereas isothiazoles may exhibit greater stability due to sulfur’s electron-withdrawing effects.

- Amino Group Reactivity: The 5-amino group in this compound can act as a nucleophile, participating in condensations or forming hydrogen bonds that stabilize crystal structures (as seen in X-ray studies of related compounds) .

Physical and Spectroscopic Properties

Table 3: Comparative Physical Data

| Compound | Melting Point (°C) | Solubility | NMR Shifts (Key Signals) |

|---|---|---|---|

| 5-Amino-3-methylisoxazole derivatives | 210–242 | Low in water | δ 6.5–7.5 (aromatic H), δ 2.1 (CH₃) |

| Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate | Not reported | Moderate in polar solvents | δ 4.3 (CH₂OH), δ 1.3 (COOEt CH₃) |

| Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate | Not reported | Low in water | δ 7.2–7.8 (Ph H), δ 2.4 (CH₃) |

Key Observations :

- High melting points in amino-substituted isoxazoles () suggest strong intermolecular hydrogen bonding.

- Ethyl carboxylate esters typically show characteristic NMR signals at δ 1.3 (triplet, CH₃) and δ 4.2 (quartet, CH₂) .

Key Observations :

Biological Activity

Ethyl 5-aminoisothiazole-3-carboxylate, a compound within the isothiazole family, has garnered attention due to its diverse biological activities. This article synthesizes findings from various studies, highlighting its pharmacological potential, mechanisms of action, and relevant case studies.

This compound (CAS Number: 32955-21-8) has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₆H₈N₂O₂S |

| Molecular Weight | 172.20 g/mol |

| Density | 1.4 ± 0.1 g/cm³ |

| Melting Point | 144-148 °C |

| Boiling Point | 298.7 ± 13.0 °C at 760 mmHg |

| Flash Point | 134.5 ± 19.8 °C |

These properties indicate its suitability for various biological applications, including as a biochemical reagent in life sciences research .

Anticancer Activity

Recent studies have demonstrated that derivatives of isothiazole compounds exhibit significant anticancer properties. This compound has shown promising results against several cancer cell lines:

- In vitro studies indicated that this compound can inhibit the proliferation of human leukemia cells (K563) with notable efficacy .

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells, possibly through the activation of caspase pathways and modulation of cell cycle regulators.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity:

- Antibacterial Effects : this compound exhibited activity against various bacterial strains, including E. coli and S. aureus, suggesting its potential as an antibiotic agent .

- Antifungal Activity : The compound demonstrated antifungal properties against A. niger and A. oryzae, indicating a broad-spectrum antimicrobial capability.

Case Study 1: Anticancer Efficacy

In a study published in MDPI, derivatives of ethyl isothiazoles were synthesized and tested for their anticancer effects. The most active derivative showed an IC₅₀ value of 0.06 µM against non-small cell lung cancer cells (NCI-H522), indicating potent anticancer activity .

Case Study 2: Antimicrobial Activity

Another research highlighted the synthesis of various thiazole derivatives, including this compound, which showed significant inhibition against both Gram-positive and Gram-negative bacteria. The study reported that the presence of certain substituents on the thiazole ring enhanced antimicrobial activity by increasing membrane permeability .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in cancer cell proliferation and bacterial metabolism.

- Reactive Oxygen Species (ROS) Generation : It has been suggested that this compound can induce oxidative stress in target cells, leading to cell death.

- Cell Cycle Arrest : this compound may interfere with cell cycle progression, particularly at the G2/M checkpoint.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.